

Historical use of Crimidine as a rodenticide

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Compound of Interest

Compound Name: *Crimidine*

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An In-depth Technical Guide on the Historical Use of **Crimidine** as a Rodenticide

Introduction

Crimidine (2-chloro-N,N,6-trimethylpyrimidin-4-amine) is a synthetic pyrimidinamine derivative historically used as a potent, fast-acting rodenticide.[1][2] Marketed under trade names such as 'Castrix', it was employed for the control of mice, rats, and other small rodents.[1][2] Due to its extreme toxicity and the availability of safer alternatives, **crimidine** is now considered obsolete and its use as a pesticide is banned in many jurisdictions, including the European Union and the United States.[1][2][3] This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, synthesis, toxicity, and the experimental approaches used to characterize it.

Chemical and Physical Properties

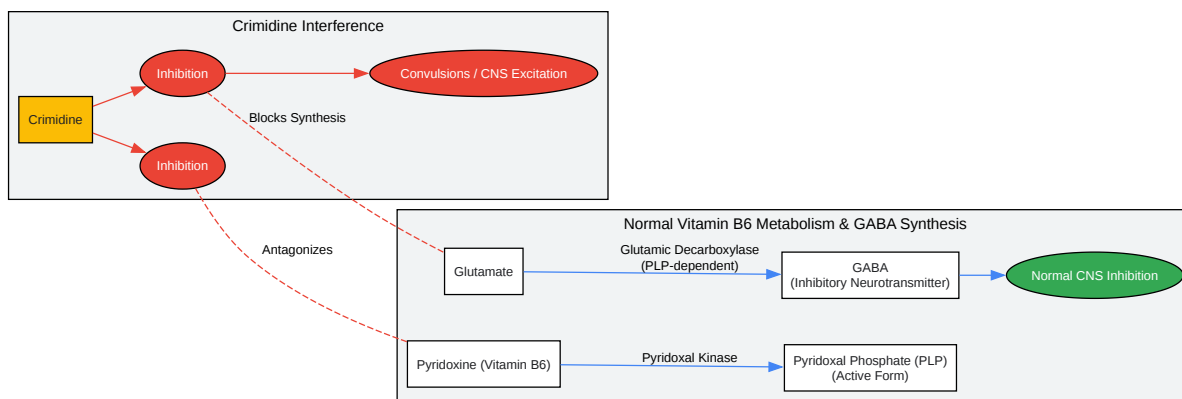
Crimidine is a brown, waxy solid or appears as colorless crystals.[1][4] It is soluble in many common organic solvents and dilute acids.[1] Key chemical and physical properties are summarized in the table below.

Property	Value	Reference(s)
IUPAC Name	2-chloro-N,N,6-trimethylpyrimidin-4-amine	[1]
CAS Number	535-89-7	[1][4]
Molecular Formula	C ₇ H ₁₀ ClN ₃	[1][4]
Molecular Weight	171.63 g/mol	[1][4]
Melting Point	87 °C (189 °F)	[1][4]
Boiling Point	~145 °C (~293 °F) at 4 mmHg	[1][4]
Water Solubility	9.4 g/L at 20 °C	[1]
Vapor Pressure	< 1 x 10 ⁻⁵ mmHg at 20 °C (68 °F)	[1]
Appearance	Colorless crystals or brown waxy solid	[1][4]

Mechanism of Action

Crimidine is a potent convulsant that acts as a pyridoxine (Vitamin B₆) antagonist.[1][2] Its toxicity stems from its interference with Vitamin B₆ metabolism, which is crucial for the proper functioning of the central nervous system. The mechanism involves the inhibition of key enzymes that require pyridoxal phosphate (the active form of Vitamin B₆) as a cofactor.

In vitro studies have demonstrated that at high concentrations, **crimidine** inhibits the activity of mouse brain pyridoxal kinase, glutamic decarboxylase, and acetylcholinesterase.[1] Pyridoxal kinase is essential for converting pyridoxine to its active form, while glutamic decarboxylase is critical for the synthesis of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid). Inhibition of these enzymes leads to a hyper-excitable state in the central nervous system, resulting in convulsions.[1][5]

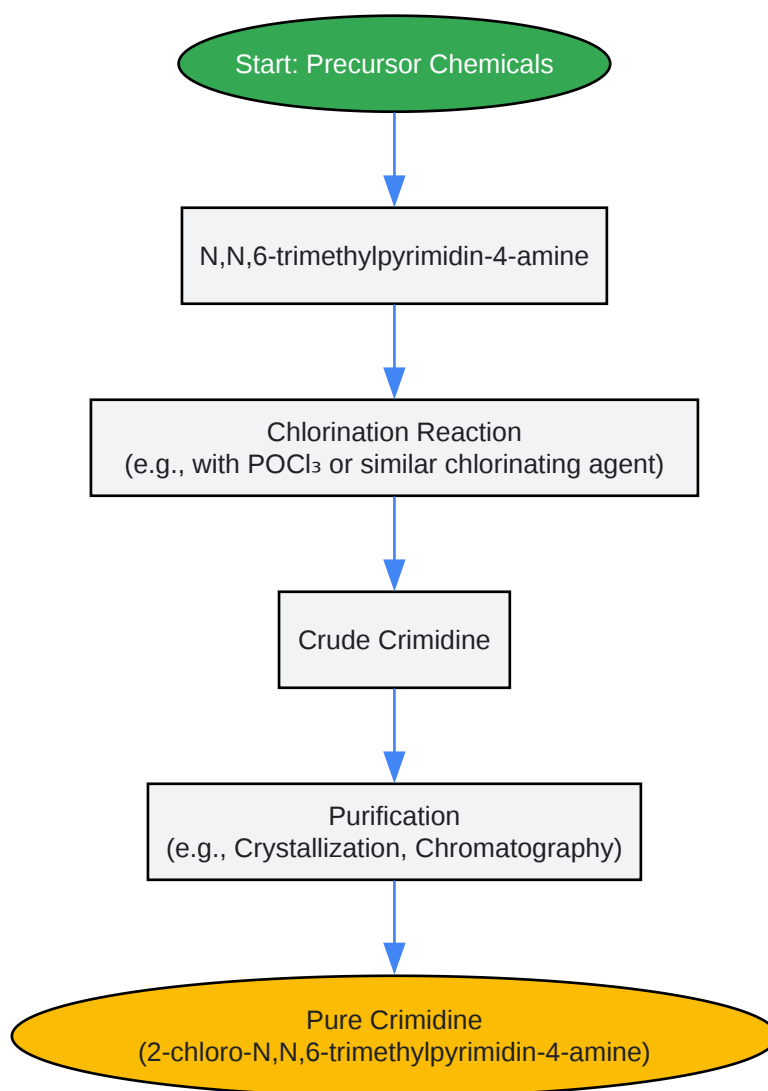


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Proposed mechanism of **Crimidine** as a Vitamin B6 antagonist.

Synthesis

The commercial production of **crimidine** involves the chlorination of N,N,6-trimethylpyrimidin-4-amine.[2] While specific, detailed historical protocols are not readily available in the reviewed literature, the general synthesis pathway for pyrimidine derivatives often involves nucleophilic substitution reactions on a pyrimidine ring.[6] A plausible synthesis workflow starts with a more readily available pyrimidine precursor.



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Generalized synthesis workflow for **Crimidine**.

Toxicity and Efficacy

Crimidine is classified as "super toxic," with a probable oral lethal dose in humans of less than 5 mg/kg.[4][5][7] The onset of action is rapid, typically within 20 to 40 minutes of ingestion.[1] Despite its high toxicity, it is also rapidly excreted.[1]

Signs and Symptoms of Poisoning: Acute exposure in humans and animals leads to severe central nervous system excitation.[1][5] Symptoms include:

- Restlessness and apprehension[1][7]

- Muscular stiffness[1][7]
- Sensitivity to light, noise, and touch[1][7]
- Vomiting[1][7]
- Severe convulsions and seizures[1][5][7]

The following table summarizes the available quantitative toxicity data.

Species	Route of Administration	LD ₅₀ (mg/kg)	Reference(s)
Rat	Oral	1.25	[4]
Rat	Intraperitoneal (i.p.)	1.00	[4]
Mouse	Oral	1.2	[4]
Mouse	Subcutaneous (s.c.)	1.1 - 1.3	[4]
Mouse	Intraperitoneal (i.p.)	0.42	[4]
Guinea Pig	Intraperitoneal (i.p.)	2.66	[4]
Human (probable)	Oral	< 5.0	[4][5][7]

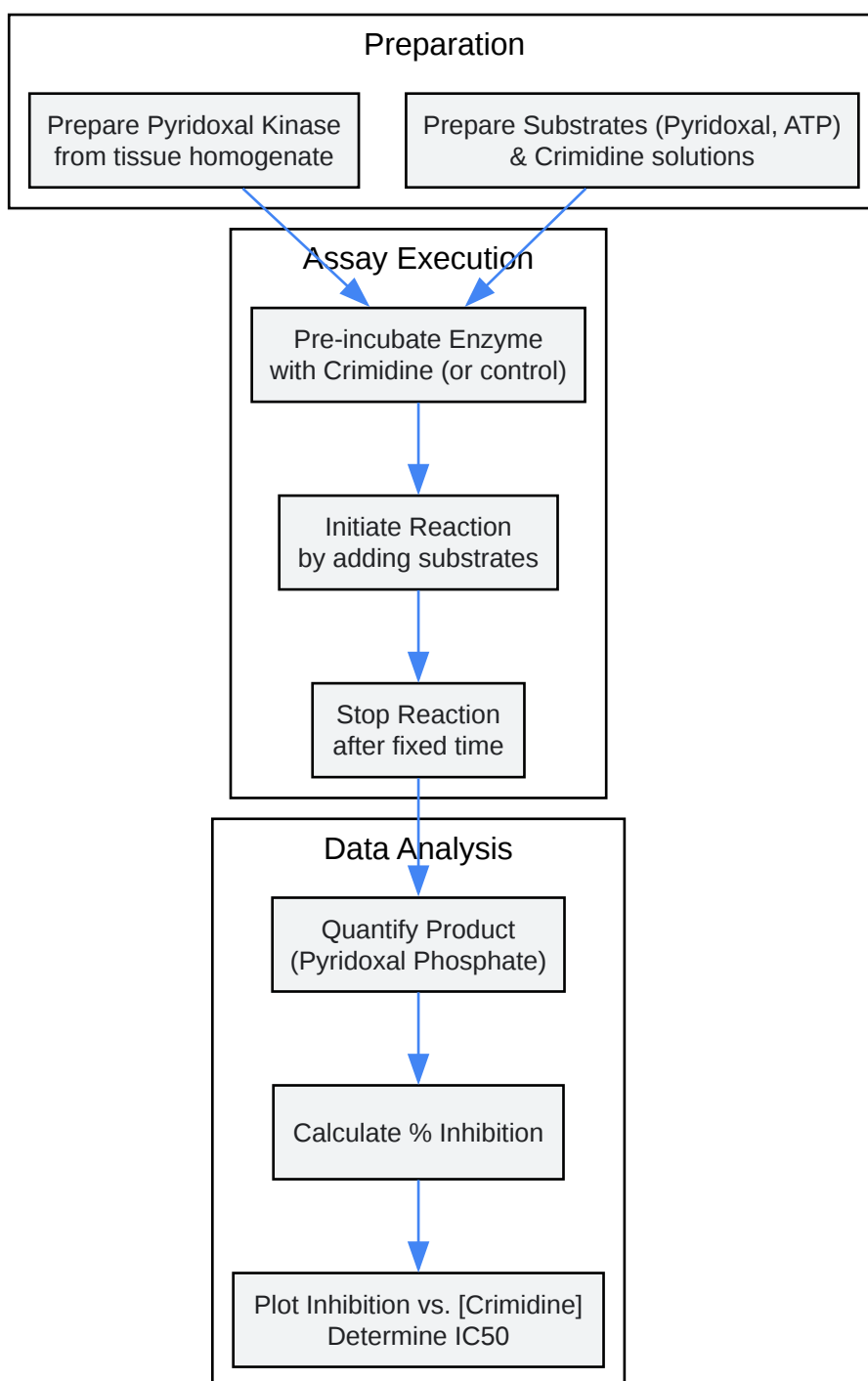
Experimental Protocols

Detailed experimental protocols from the original historical studies on **crimidine** are scarce. However, based on the description of its mechanism of action, a key experiment would involve an in vitro enzyme inhibition assay to quantify its effect on pyridoxal kinase.

Methodology: In Vitro Pyridoxal Kinase Inhibition Assay

- Enzyme Preparation: A partially purified preparation of pyridoxal kinase is obtained from homogenized mouse brain tissue through centrifugation and protein precipitation techniques.
- Reagents:

- Pyridoxal kinase enzyme solution.
- Substrate solution: Pyridoxal and ATP in a suitable buffer (e.g., Tris-HCl).
- Inhibitor solution: **Crimidine** dissolved in an appropriate solvent, with serial dilutions prepared to test a range of concentrations.
- Detection reagent: A reagent that reacts with the product (pyridoxal phosphate) to produce a measurable signal (e.g., colorimetric or fluorescent).
- Assay Procedure:
 - The enzyme is pre-incubated with varying concentrations of **crimidine** (or vehicle control) for a set period at a controlled temperature (e.g., 37°C).
 - The enzymatic reaction is initiated by adding the substrate solution (pyridoxal and ATP).
 - The reaction is allowed to proceed for a defined time and is then stopped, often by adding a strong acid or by heat inactivation.
 - The amount of pyridoxal phosphate formed is quantified using a spectrophotometer or fluorometer after adding the detection reagent.
- Data Analysis: The rate of reaction at each **crimidine** concentration is calculated and compared to the control. The IC_{50} value (the concentration of **crimidine** that inhibits 50% of the enzyme's activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.



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Workflow for an in vitro enzyme inhibition assay.

Historical Use and Regulatory Status

Crimidine was developed and used as a rodenticide for its high efficacy and rapid action.[1] It was typically formulated into baits to be attractive to rodents.[8][9] However, its high acute toxicity posed a significant risk to non-target species, including domestic animals and humans, through primary or secondary poisoning.[3][8]

Concerns over its safety profile led to its eventual decline in use. Today, **crimidine** is not registered for use as a pesticide with the U.S. Environmental Protection Agency (EPA) and is banned in the European Union.[1] It has been largely replaced by anticoagulant rodenticides (e.g., warfarin, brodifacoum), which have a delayed onset of action and, critically, a known antidote (Vitamin K₁).[10][11]

Conclusion

Crimidine represents an early class of highly toxic, fast-acting rodenticides. Its mechanism as a Vitamin B₆ antagonist, leading to severe convulsions, made it effective but also indiscriminately dangerous. The lack of a specific, readily available antidote and the high risk of non-target poisoning ultimately rendered it obsolete. The history of **crimidine** serves as an important case study in the evolution of rodenticides, highlighting the critical shift in pesticide development towards compounds with improved safety profiles and specific modes of action.

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